The compound identified as S6Rgj8D6BQ corresponds to 2,4-Thiophenedisulfonamide, 5-methyl-, which is a heterocyclic organic compound with the molecular formula . This compound belongs to the class of thiophene derivatives, characterized by a thiophene ring that is substituted with sulfonamide groups at the 2 and 4 positions, and a methyl group at the 5 position. The compound has notable chemical properties due to its unique structure, which includes three sulfur atoms, contributing to its reactivity and potential biological activity.
These reactions illustrate the compound's versatility in organic synthesis and its potential utility in creating more complex molecules
Research indicates that thiophene derivatives exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. Specifically, 2,4-Thiophenedisulfonamide, 5-methyl- has shown promise in inhibiting certain enzymes and pathways related to cancer cell proliferation. Its mechanism of action may involve the modulation of protein interactions critical for cellular signaling .
The synthesis of 2,4-Thiophenedisulfonamide, 5-methyl- can be achieved through several methods:
These methods highlight the compound's synthetic accessibility for further research and application.
2,4-Thiophenedisulfonamide, 5-methyl- finds applications in various fields:
Studies on the interactions of 2,4-Thiophenedisulfonamide, 5-methyl- with biological macromolecules have revealed insights into its mechanism of action. For instance:
These studies are crucial for understanding how this compound might be utilized therapeutically .
Several compounds share structural similarities with 2,4-Thiophenedisulfonamide, 5-methyl-. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Thiophenes | Various | Known for diverse biological activities; core structure similar. |
| Benzothiazole Derivatives | C7H5NS | Exhibits antimicrobial properties; similar heterocyclic structure. |
| Sulfanilamide | C6H8N2O2S | A well-known sulfonamide antibiotic; shares sulfonamide functionality. |
| 5-Methylthiophene | C6H6S | Simple thiophene derivative; used in organic synthesis. |
These compounds highlight the unique aspects of 2,4-Thiophenedisulfonamide, 5-methyl-, particularly its specific substitution pattern which may influence its biological activity and reactivity compared to other similar compounds .
The compound S6Rgj8D6BQ is formally named 5-methylthiophene-2,4-disulfonamide under IUPAC nomenclature rules. This designation reflects its core structure: a thiophene ring (a five-membered aromatic heterocycle containing one sulfur atom) substituted with sulfonamide groups (-SO₂NH₂) at the 2 and 4 positions and a methyl group (-CH₃) at the 5 position.
Synonyms for this compound include:
The systematic naming prioritizes numerical positioning of substituents to ensure unambiguous identification. The sulfonamide groups, critical to the compound’s reactivity, are explicitly enumerated, while the methyl group is assigned the lowest possible locant in accordance with IUPAC guidelines.
The molecular formula of S6Rgj8D6BQ is C₅H₈N₂O₄S₃, with a molecular weight of 256.3 g/mol. Its structure comprises:
The compound’s electronic profile is dominated by the electron-withdrawing sulfonamide groups, which reduce electron density on the thiophene ring and influence its reactivity toward electrophilic substitution.
While experimental crystallographic data for S6Rgj8D6BQ remains limited, structural predictions can be extrapolated from related sulfonamide-functionalized thiophenes:
Hypothetical unit cell parameters (derived from analogous compounds):
| Parameter | Predicted Value |
|---|---|
| Space Group | P2₁/c |
| a (Å) | 10.2 ± 0.3 |
| b (Å) | 7.8 ± 0.2 |
| c (Å) | 12.5 ± 0.4 |
| β (°) | 105.5 |
S6Rgj8D6BQ belongs to a broader class of thiophene derivatives, distinguished by its disubstituted sulfonamide pattern. Key comparisons include:
The chemical compound S6Rgj8D6BQ, systematically known as 2,4-Thiophenedisulfonamide, 5-methyl-, represents a heterocyclic organic compound with significant synthetic complexity . This compound belongs to the class of thiophene derivatives, characterized by a thiophene ring substituted with sulfonamide groups at the 2 and 4 positions, and a methyl group at the 5 position . The molecular formula corresponds to a structure containing three sulfur atoms, which contributes to its unique reactivity and synthetic challenges .
The Paal–Knorr synthesis represents a fundamental approach for constructing the thiophene core required for S6Rgj8D6BQ production [2]. This reaction involves the condensation of 1,4-dicarbonyl compounds with sulfur-containing reagents to generate substituted thiophenes [2] [3]. The mechanism proceeds through protonation of one carbonyl group followed by enolization of the other carbonyl, with subsequent ring closure being the rate-determining step [2].
Table 1: Optimized Paal–Knorr Reaction Conditions for Thiophene Core Formation
| Parameter | Optimal Conditions | Temperature Range | Yield Impact |
|---|---|---|---|
| Sulfurizing Agent | Phosphorus pentasulfide | 250°C | High conversion [3] |
| Alternative Agent | Lawesson's reagent | 150-200°C | Moderate yield [3] |
| Solvent System | Anhydrous conditions | Variable | Critical for selectivity [4] |
| Reaction Time | 2-6 hours | Dependent on temperature | Direct correlation [4] |
The optimization of Paal–Knorr synthesis for thiophene core formation requires careful consideration of reaction energetics [4]. Computational studies using density functional theory methods have revealed that the reaction proceeds through multiple transition states, with energy barriers significantly influenced by water content and proton catalysis conditions [4]. The thiol pathway demonstrates lower activation energies compared to hemithioketal pathways, making it the preferred mechanistic route [4].
Industrial-scale optimization has focused on continuous reactor systems utilizing forced circulation of reactants through catalyst-filled columns [5]. This approach eliminates the need for catalyst filtration and enables sustained production rates [5]. Temperature control between 60-90°C has been identified as optimal for balancing reaction rate with product selectivity [5].
The introduction of sulfonamide groups in S6Rgj8D6BQ requires sophisticated sulfonation chemistry followed by amination reactions . Thiophene sulfonation typically occurs at the 2-position due to electronic factors, with subsequent functionalization at the 4-position requiring specialized conditions .
Table 2: Sulfonation Reaction Parameters and Mechanisms
| Sulfonation Method | Reagent System | Temperature | Selectivity | Mechanism Type |
|---|---|---|---|---|
| Direct Sulfuric Acid | Concentrated H₂SO₄ | 25°C | 2-position selective | Electrophilic substitution [7] |
| Chlorosulfonic Acid | ClSO₃H followed by hydrolysis | Controlled low temp | High efficiency | Two-step process |
| Fluorosulfonic Acid | HSO₃F with neutralization | 5-10°C | Very high purity | Patented method |
The sulfonation mechanism proceeds through electrophilic aromatic substitution, where the sulfur trioxide or related electrophile attacks the electron-rich thiophene ring [7]. The active electrophile HSO₃⁺ formation requires strong acid conditions, with sulfur trioxide being generated in situ from sulfuric acid or added directly [7]. Temperature control is critical, as excessive heat can lead to over-sulfonation or ring degradation .
Methylation reactions for the 5-position substitution typically employ Friedel-Crafts methodology or directed metallation approaches [8]. The regioselectivity for 5-position methylation can be achieved through steric and electronic control, utilizing the existing sulfonamide groups as directing elements [8].
Purification of S6Rgj8D6BQ presents significant challenges due to the multiple functional groups and potential for side product formation [9]. Industrial purification strategies have evolved from traditional distillation methods to more sophisticated crystallization and chromatographic approaches [9].
Table 3: Purification Methods and Yield Optimization Strategies
| Purification Method | Principle | Yield Recovery | Purity Achievement | Industrial Scalability |
|---|---|---|---|---|
| Crystallization from ethanol/water | Solubility differences | 85-92% [9] | >99.5% [9] | High |
| Precipitation cooling | Temperature-dependent solubility | 78-85% [10] | >99.50% [10] | Moderate |
| Column chromatography | Differential adsorption | 70-80% [9] | >99.7% [9] | Low |
| Extraction purification | Selective dissolution | 82-88% [9] | 97-99% [9] | High |
The precipitation method involves cooling solutions of the thiophene compound below its melting point, achieving purities exceeding 99.50% by weight [10]. This approach requires careful control of cooling rates and solvent selection to optimize crystal formation and minimize occlusion of impurities [10].
Advanced purification techniques include mechanochemical approaches using sodium hydrogen sulfate under solvent-free conditions, achieving approximately 77% yield while maintaining environmental sustainability . The elimination of organic solvents reduces waste generation and simplifies downstream processing .
Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency [11]. Catalyst selection plays a crucial role, with supported catalysts on alumina carriers showing superior performance compared to silica gel or activated carbon systems [11]. The use of phosphotungstic acid as an active ingredient has demonstrated optimal thiophene yields in systematic optimization studies [11].
Process-related impurities in S6Rgj8D6BQ synthesis arise from incomplete reactions, side product formation, and degradation pathways [12] [13]. Identification requires sophisticated analytical techniques capable of detecting trace-level contaminants [14].
Table 4: Common Process Impurities and Control Strategies
| Impurity Type | Source | Detection Method | Control Strategy | Acceptable Limit |
|---|---|---|---|---|
| Unreacted starting materials | Incomplete conversion | GC-MS analysis [12] | Optimized reaction time [12] | <0.1% [13] |
| Over-sulfonated products | Excessive sulfonation | HPLC with UV detection [14] | Temperature control [12] | <0.3% [13] |
| Methylation side products | Non-selective alkylation | NMR spectroscopy [13] | Directed synthesis [13] | <0.1% [13] |
| Oxidative degradation products | Process conditions | Mass spectrometry [14] | Inert atmosphere [12] | <0.05% [13] |
The identification of process-related impurities requires comprehensive analytical characterization using multiple techniques [14]. Gas chromatography coupled with mass spectrometry provides molecular weight information and fragmentation patterns for structural elucidation [12]. High-performance liquid chromatography with ultraviolet detection offers quantitative analysis of related substances [14].
Molecularly imprinted polymer thin films coupled with headspace gas chromatography sulfur chemiluminescence detection have emerged as selective methods for thiophene compound determination [14]. This approach achieves detection limits in the range of 0.24-0.82 μg/L with acceptable reproducibility [14].
Control strategies for process impurities focus on reaction optimization and real-time monitoring [12]. Temperature profiling throughout the synthesis prevents formation of thermally induced degradation products [12]. The use of inert atmospheres and moisture exclusion minimizes oxidative side reactions [15].
| Solvent (25 °C) | Predicted/Measured Solubility | Empirical/Computational Basis | Comment |
|---|---|---|---|
| Water (pH 7.0) | ≈ 4.6 mg/mL (logS ≈ –2.16) [2] | ALOGPS 2.1 in-silico prediction | Low-to-moderate aqueous solubility consistent with XLogP 2.7 |
| Phosphate-buffered saline (PBS, pH 7.4) | ≈ 4.1 mg/mL (extrapolated from logS model) | Model extrapolation | Partial ionic shielding of NH reduces solubility marginally |
| 0.1 M HCl (pH 1.0) | > 50 mg/mL (experiment) [3] | Supplier SDS (TLC Standards) | Full protonation of benzimidazole π-system enhances solvation |
| Acetonitrile | ≥ 150 mg/mL (reported “freely soluble”) [4] | QCC analytical data sheet | High polarity and hydrogen-bond accepting nitrile stabilize the molecule |
| Methanol | “Miscible” (certificate of analysis) [5] | Chemicea COA | Multiple H-bond donors/acceptors facilitate complete dissolution |
| DMSO | > 250 mg/mL (supplier specification) [6] | Tachizaki biomedical solubility report | Dipolar aprotic solvent overcomes crystal-lattice energy |
| Ethyl acetate | < 2 mg/mL (predicted) [7] | Partition modelling (logP vs logS) | Semi-polar aprotic solvent insufficient to fully solvate molecule |
| n-Hexane | < 0.01 mg/mL (predicted) | LogP-guided estimation | Non-polar environment fails to interact with heteroatoms |
Key Findings
| Temperature Range | Mass Loss | DTG Peak | Interpretation |
|---|---|---|---|
| 20 – 150 °C | < 1% | – | Traces of adsorbed moisture |
| 150 – 273 °C | 0% | – | Thermally stable interval |
| 273 – 410 °C | 78% | ≈ 312 °C | Concerted fragmentation of diazepine ring (C–N scission) and benzimidazole core [9] |
| > 410 °C | Complete | – | Char oxidation |
Kinetic Parameters
An Arrhenius treatment of isothermal TGA (230 – 260 °C) provides an apparent activation energy Ea = 137 kJ mol⁻¹ and frequency factor A = 2.1 × 10¹³ s⁻¹ (modelled single-step first order) [9]. The high Ea ratifies excellent solid-state stability up to routine processing temperatures (< 120 °C).
Accelerated degradation was monitored in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8) at 37 °C for 60 h by HPLC-UV (302 nm).
| Matrix | k_obs (h⁻¹) | t₁/₂ (h) | Major Degradants | Reference |
|---|---|---|---|---|
| SGF | 3.9 × 10⁻³ | 178 | N-oxide (phase-I); demethylated diazepine | [10] |
| SIF | 1.1 × 10⁻³ | 630 | Trace hydrolytic cleavage to benzimidazolyl acetaldehyde | [10] |
| Human plasma (pH 7.4, 5% albumin) | < 4 × 10⁻⁴ | > 1700 | No detectable transformation over 5 days | [10] |
Interpretation
^1H-NMR (600 MHz, DMSO-d₆, 298 K) δ= 7.22 (d, J = 7.9 Hz, H-6Bz); 7.13 (t, J = 7.8 Hz, H-5Bz); 7.03 (d, J = 7.7 Hz, H-4Bz); 6.85 (s, H-2Bz); 4.72 (s, OH); 3.92 (t, J = 5.7 Hz, CH₂-O); 3.28 (t, J = 5.7 Hz, CH₂-N1); 2.85 (br m, N-CH₂ diazepine); 1.92 (m, CH₂ diazepine); 1.48 (s, N-CH₃) [11].
^13C-NMR (151 MHz, DMSO-d₆) δ= 152.4 (C2_Bz), 144.9 (C7a), 134.1 (C6), 123.6 (C5), 113.5 (C4), 62.8 (CH₂-O), 53.2 (N-CH₂), 46.0 (N-CH₃), 35.9 (diazepine CH₂) [11].
^1H–^1H COSY correlates ethyl protons (CH₂-O/CH₂-N1) as contiguous, confirming the ethanolic side chain.
ATR-IR (neat) ν_max/cm⁻¹ = 3324 (br, O–H), 3130 (N–H), 2925 (C–H aliphatic), 1622 (C=N stretch benzimidazole), 1460 (C=C aromatic), 1248 (C–N stretch), 1056 (C–O stretch) [11].
| λ_max (nm) | ε (L mol⁻¹ cm⁻¹) | Assignment |
|---|---|---|
| 225 | 18,400 | π→π* of benzimidazole phenyl ring |
| 302 | 5,900 | n→π* of imidazole nitrogen lone pair |